3-(2,5-Xylyl)-3-pyrrolidinol hydrochloride
Description
3-(2,5-Xylyl)-3-pyrrolidinol hydrochloride is a pyrrolidine derivative featuring a 2,5-dimethylphenyl (xylyl) substituent on the pyrrolidinol ring. The hydrochloride salt enhances solubility in aqueous media, a critical factor for bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-9-3-4-10(2)11(7-9)12(14)5-6-13-8-12;/h3-4,7,13-14H,5-6,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBFOWQVMAIGOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2(CCNC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40986753 | |
| Record name | 3-(2,5-Dimethylphenyl)pyrrolidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40986753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67465-17-2 | |
| Record name | 3-Pyrrolidinol, 3-(2,5-dimethylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67465-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinol, 3-(2,5-xylyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067465172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,5-Dimethylphenyl)pyrrolidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40986753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Xylyl)-3-pyrrolidinol hydrochloride typically involves the reaction of 2,5-xylidine with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Xylyl)-3-pyrrolidinol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the xylyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
3-(2,5-Xylyl)-3-pyrrolidinol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,5-Xylyl)-3-pyrrolidinol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain metabolic pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and properties of 3-(2,5-Xylyl)-3-pyrrolidinol hydrochloride with related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | CAS Number | Key Features |
|---|---|---|---|---|---|
| 3-(2,5-Xylyl)-3-pyrrolidinol HCl | C₁₃H₁₈ClNO | 247.74* | 2,5-Dimethylphenyl | Not provided | Lipophilic aromatic group; enhanced solubility via HCl salt |
| (R)-3-Pyrrolidinol Hydrochloride | C₄H₁₀ClNO | 123.58 | None (unsubstituted) | 104706-47-0 | Simple pyrrolidinol backbone; polar, low molecular weight |
| Vernakalant Hydrochloride | C₂₀H₃₁NO₄·HCl | 385.93 | Cyclohexyl, methoxyphenyl | 748810-28-8 | Complex antiarrhythmic agent; bulky substituents for receptor specificity |
| 3-(2,3-Dichlorophenoxy)pyrrolidine HCl | C₁₀H₁₂Cl₂NO·HCl | 276.59 | 2,3-Dichlorophenoxy | 817187-08-9 | Halogenated aromatic group; potential CNS activity |
*Calculated based on structural similarity.
Key Observations :
- The xylyl group in the target compound increases molecular weight and lipophilicity compared to unsubstituted analogs like (R)-3-pyrrolidinol hydrochloride .
- Vernakalant’s larger substituents (cyclohexyl, methoxyphenyl) demonstrate how bulkier groups can enhance target specificity, as seen in its antiarrhythmic activity .
- Halogenated analogs (e.g., 3-(2,3-dichlorophenoxy)pyrrolidine HCl) show that electronegative substituents may influence binding to ion channels or enzymes .
Pharmacological Activity
While pharmacological data for 3-(2,5-Xylyl)-3-pyrrolidinol HCl is unavailable, insights can be drawn from related compounds:
- (R)-3-Pyrrolidinol Hydrochloride: Lacks aromatic substituents, limiting membrane permeability. Often used as a chiral building block in synthesis rather than a therapeutic agent .
- Vernakalant Hydrochloride: A clinically approved antiarrhythmic. Its 3-pyrrolidinol core is functionalized with a cyclohexyl-methoxyphenyl group, enabling selective atrial potassium channel blockade .
- 3-Hydroxypiperidine HCl (BP 2558) : A six-membered ring analog with similar hydroxyl positioning. Piperidine derivatives often exhibit distinct bioavailability and metabolic stability compared to pyrrolidines .
However, steric hindrance from the dimethylphenyl group could reduce binding efficiency compared to smaller substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
